molecular formula C17H16ClN5O B2693815 5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide CAS No. 1207018-53-8

5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide

Cat. No. B2693815
M. Wt: 341.8
InChI Key: DMVNTZNCOQXXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide, also known as CDPC, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. CDPC belongs to the class of triazolidine-4-carboxamide derivatives, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In

Scientific Research Applications

DNA Interaction and Antitumor Activity

  • Mizuno and Decker (1976) investigated a related compound, 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC), finding it interacts with DNA, leading to degeneration of DNA in tissue culture cells. This suggests potential applications in studying DNA-drug interactions and their effects on cellular DNA integrity (Mizuno & Decker, 1976).

  • Stevens et al. (1984) reported on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating its potential as a broad-spectrum antitumor agent. This research indicates the broader class of compounds, including 5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide, may have similar applications (Stevens et al., 1984).

Synthesis and Antimicrobial Activity

  • Abdel-rahman, Bakhite, and Al-Taifi (2002) conducted research on pyridothienopyrimidines and pyridothienotriazines, chemicals structurally related to 5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide, exploring their antimicrobial activities. This indicates possible applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Pharmacokinetics and Metabolism

  • Vincent, Rutty, and Abel (1984) studied the metabolism of 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), a compound with structural similarities, in different species, highlighting the importance of understanding species-dependent pharmacokinetics in drug research. This research is relevant to pharmacokinetic studies of similar compounds (Vincent, Rutty, & Abel, 1984).

Synthesis and Structural Analysis

  • Albert and Trotter (1979) focused on the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, emphasizing the importance of synthetic routes and structural analysis in drug development. This research provides insights into the synthesis methods that might be applicable to 5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide (Albert & Trotter, 1979).

properties

IUPAC Name

5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-10-4-3-5-14(11(10)2)20-17(24)15-16(22-23-21-15)19-13-8-6-12(18)7-9-13/h3-9,15-16,19,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRQPRLNQBHRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75118589

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